molecular formula C34H46O5 B563023 Tetromycin B CAS No. 180027-84-3

Tetromycin B

Cat. No. B563023
M. Wt: 534.737
InChI Key: DACFQDZSKBTCCU-JEHTYJHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetromycin B is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . It has pronounced activity against antibiotic susceptible and resistant Gram-positive bacteria including MRSA . It is also a cysteine protease inhibitor with Ki values for rhodesain, falcipain-2, cathepsin L, and cathepsin B .


Synthesis Analysis

Tetromycin B and its derivatives were isolated from Streptomyces axinellae Pol001 T cultivated from the Mediterranean sponge Axinella polypoides . The structures were assigned using extensive 1D and 2D NMR spectroscopy as well as HRESIMS analysis .


Molecular Structure Analysis

The molecular formula of Tetromycin B is C34H46O5 . Its molecular weight is 534.7 .


Chemical Reactions Analysis

Tetromycin B has been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, and for protease inhibition against several cysteine proteases such as falcipain, rhodesain, cathepsin L, cathepsin B, and viral proteases SARS-CoV M pro, and PL pro .


Physical And Chemical Properties Analysis

Tetromycin B is a light tan solid . It is soluble in ethanol, methanol, DMF, and DMSO .

Scientific Research Applications

Antiparasitic and Protease Inhibitory Activities

Tetromycin B, isolated from Streptomyces axinellae cultivated from the Mediterranean sponge Axinella polypoides, exhibits significant antiparasitic activities. It has been found effective against Trypanosoma brucei, a parasite responsible for sleeping sickness. Additionally, Tetromycin B shows promise as a protease inhibitor, specifically inhibiting cathepsin L-like proteases, which are implicated in various diseases including cancer and inflammatory disorders. This discovery opens up potential therapeutic applications for Tetromycin B in treating parasitic infections and diseases involving cysteine proteases (Pimentel-Elardo et al., 2011).

Plant Growth-Regulating Activity

Research has also uncovered a fascinating application of Tetromycin B in agriculture. A study on non-medical application antibiotics, including Tetromycin B, found that these compounds exhibit growth-promoting activities in plants. This suggests that Tetromycin B and similar antibiotics could be used as eco-friendly biopreparations to enhance agricultural crop yields (Boikova et al., 2019).

Safety And Hazards

Tetromycin B is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It does not have any specific hazards arising from the substance or mixture .

properties

IUPAC Name

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFQDZSKBTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76182290

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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